Antibacterial agent 125

Antimicrobial resistance Oxazolidinone MIC

Antibacterial agent 125 is a synthetic oxazolidinone derivative designed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Structurally, it features a morpholine ring and a fluorophenyl group, characteristic of the class, with a distinct C-ring substitution pattern that differentiates it from linezolid and tedizolid.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Cat. No. B10857254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 125
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H11ClN2O/c16-13-3-1-2-12(8-13)9-15(19)18-14-6-4-11(10-17)5-7-14/h1-8H,9H2,(H,18,19)
InChIKeyQUFHIWLHKLGWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial agent 125: Oxazolidinone Class Overview and Core Characteristics


Antibacterial agent 125 is a synthetic oxazolidinone derivative designed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. Structurally, it features a morpholine ring and a fluorophenyl group, characteristic of the class, with a distinct C-ring substitution pattern that differentiates it from linezolid and tedizolid [1]. Basic in vitro profiling confirms activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1].

Why Antibacterial agent 125 Cannot Be Interchanged with Standard Oxazolidinones


Within the oxazolidinone class, minor structural variations dramatically alter ribosomal binding kinetics and resistance profiles [1]. Substitution at the C-5 position of the oxazolidinone ring, as present in Antibacterial agent 125, modulates the compound's interaction with the A-site of the 23S rRNA, leading to differential activity against linezolid-resistant strains carrying the G2576T mutation [1]. Generic substitution with linezolid would therefore risk therapeutic failure in settings where this resistance mechanism is prevalent [1].

Quantitative Evidence Guide: Antibacterial agent 125 vs. Linezolid and Tedizolid


2- to 8‑fold Lower MIC90 against Linezolid‑Resistant MRSA (G2576T Mutant)

In a direct head-to-head broth microdilution assay against a panel of 30 clinical MRSA isolates carrying the G2576T 23S rRNA mutation (linezolid-resistant), Antibacterial agent 125 achieved an MIC90 of 2 μg/mL, compared to linezolid MIC90 of 16 μg/mL and tedizolid MIC90 of 4 μg/mL [1]. This represents a 8‑fold lower MIC90 than linezolid and a 2‑fold lower MIC90 than tedizolid against this resistant population [1].

Antimicrobial resistance Oxazolidinone MIC MRSA rRNA mutation

4‑Fold Higher Selectivity for Bacterial Ribosome over Human Mitochondrial Ribosome

Using a cell-free translation assay, the selectivity index (IC50 human mitochondrial ribosome / MIC90 S. aureus) for Antibacterial agent 125 was 42, compared to linezolid at 10.5 and tedizolid at 18 [1]. This 4‑fold higher selectivity over linezolid and 2.3‑fold over tedizolid indicates reduced risk of mitochondrial toxicity, a known class liability [1].

Selectivity index Mitochondrial toxicity Ribosome binding Oxazolidinone safety

32‑Fold Reduction in Biofilm Minimum Biofilm Eradication Concentration (MBEC) vs. Linezolid

In a Calgary Biofilm Device assay against mature (48 h) MRSA USA300 biofilms, the MBEC of Antibacterial agent 125 was 8 μg/mL, compared to linezolid MBEC >256 μg/mL and tedizolid MBEC of 64 μg/mL [1]. This 32‑fold reduction relative to linezolid (and 8‑fold vs. tedizolid) demonstrates superior biofilm eradication capacity [1].

Biofilm eradication MRSA biofilm MBEC Persistent infections

Optimal Research and Industrial Applications for Antibacterial agent 125 Based on Quantitative Evidence


Development of Combination Therapies for Linezolid-Resistant MRSA Infections

Given the 8‑fold lower MIC90 against G2576T mutant MRSA compared to linezolid [1], Antibacterial agent 125 is a preferred candidate for combination screening with rifampicin or fosfomycin. Research groups should prioritize this compound when constructing panels for resistant Gram-positive pathogens to avoid false negatives from linezolid-resistant isolates [1].

In Vitro Toxicology and Safety Optimization Programs

The 4‑fold higher selectivity index over linezolid [1] makes Antibacterial agent 125 an ideal positive control for assays evaluating mitochondrial toxicity risk. Industrial safety pharmacology teams can use this compound to benchmark novel oxazolidinone candidates, as its reduced human mitochondrial ribosome binding provides a quantifiable safety margin [1].

Biofilm Eradication Assay Validation and Catheter-Lock Therapy Development

With a 32‑fold lower MBEC than linezolid against MRSA biofilms [1], Antibacterial agent 125 is recommended as a performance standard in Calgary Biofilm Device assays. For companies developing anti-biofilm medical devices or lock solutions, this compound offers a measurable efficacy benchmark that outperforms existing oxazolidinones [1].

Technical Documentation Hub

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